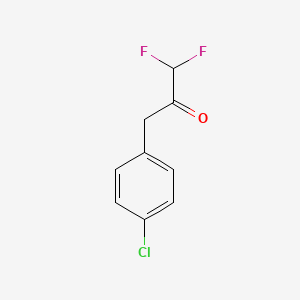

3-(4-Chlorophenyl)-1,1-difluoropropan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,1-difluoropropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-4,9H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRSPEJMMAHQRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179782-41-2 | |

| Record name | 3-(4-chlorophenyl)-1,1-difluoropropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,1-difluoropropan-2-one typically involves the reaction of 4-chlorobenzaldehyde with difluoromethyl ketone under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous ethanol solution to facilitate the Claisen-Schmidt condensation reaction . The reaction is carried out at room temperature, and the product is purified through recrystallization from ethyl acetate and hexane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,1-difluoropropan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

3-(4-Chlorophenyl)-1,1-difluoropropan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,1-difluoropropan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its derivatives may act on viral proteins, disrupting their function and inhibiting viral replication . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Electronic Effects: The 1,1-difluoro group in the target compound enhances electron-withdrawing effects compared to non-fluorinated analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one. This reduces nucleophilic attack susceptibility at the carbonyl group .

- Chalcone Derivatives : Compounds like 4-CL (an α,β-unsaturated ketone) exhibit extended conjugation, enabling participation in Michael addition reactions, unlike the saturated ketone backbone of the target compound .

- Heterocyclic Analogs : The β-lactam derivative () demonstrates how the 4-chlorophenyl group integrates into heterocyclic systems, altering biological activity (e.g., cholesterol inhibition) .

Biological Activity

3-(4-Chlorophenyl)-1,1-difluoropropan-2-one is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a chlorophenyl group and two fluorine atoms attached to a propan-2-one backbone. The presence of fluorine enhances the compound's lipophilicity and stability, which are critical for its biological activity.

The biological activity of this compound is believed to stem from its structural similarity to other biologically active compounds. It may interact with various molecular targets, leading to significant biochemical effects:

- Receptor Binding : The compound may bind to multiple receptors with high affinity, similar to indole derivatives known for their diverse biological effects.

- Biochemical Modulation : It can modulate several biochemical pathways, potentially influencing processes such as oxidative stress and inflammation.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may possess antiviral capabilities, although specific mechanisms remain under investigation.

- Antimicrobial Effects : The compound has shown potential against various microbial strains, indicating its utility in developing antimicrobial agents.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Absorption : In silico models suggest that the compound may be well absorbed in vivo and capable of crossing the blood-brain barrier, enhancing its therapeutic potential in central nervous system disorders.

- Metabolism : The compound undergoes various metabolic transformations, including oxidation and reduction reactions. These reactions can lead to the formation of active metabolites that may contribute to its biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Chlorophenyl group | Antiviral activity |

| (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one | Chlorophenyl and methoxy groups | Antimicrobial properties |

The unique presence of two fluorine atoms in this compound distinguishes it from these compounds by potentially enhancing its reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on this compound. For instance:

- A study highlighted the synthesis of various analogs and their subsequent evaluation for antiviral activity against specific viral strains. Results indicated that certain derivatives exhibited significant antiviral potency compared to the parent compound .

- Another investigation explored the compound's effects on cellular models of oxidative stress. Findings suggested that it could reduce oxidative damage in vitro, supporting its potential application in neuroprotective therapies .

Q & A

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential HCl/HF release.

- PPE : Acid-resistant gloves and face shields.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.